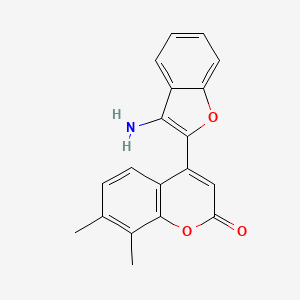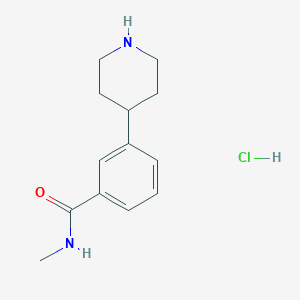
N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1956386-40-5 . It has a molecular weight of 254.76 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);1H . This code provides a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a white solid . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride derivatives have been evaluated for their potential in treating cognitive disorders through anti-acetylcholinesterase (anti-AChE) activity. A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that substitutions on the benzamide significantly enhanced anti-AChE activity. Specifically, compound 21 was identified as a potent inhibitor, suggesting its utility in developing antidementia agents (Sugimoto et al., 1990).
Metal Complexes and Antibacterial Activity
Another study by Khatiwora et al. (2013) synthesized metal complexes of benzamides, including derivatives similar to this compound, to assess their structural characteristics and antibacterial activity. These complexes demonstrated improved activity against various bacterial strains compared to the free ligands, indicating potential applications in developing new antibacterial agents (Khatiwora et al., 2013).
Antineoplastic Tyrosine Kinase Inhibition
In the field of oncology, Gong et al. (2010) studied the metabolism of Flumatinib, a compound structurally related to this compound, in chronic myelogenous leukemia patients. The study provided insights into the metabolic pathways of Flumatinib, highlighting the role of this compound derivatives in developing antineoplastic agents (Gong et al., 2010).
Cannabinoid Receptor Interaction
Research by Shim et al. (2002) on the molecular interaction of cannabinoid receptor antagonists showcased the significance of piperidine derivatives in understanding receptor-ligand interactions. This study underscores the therapeutic potential of this compound in designing drugs targeting the cannabinoid system (Shim et al., 2002).
Analgesic and Antidepressive Effects
A study on δ-opioid mechanisms by Nozaki et al. (2012) explored the analgesic and antidepressive effects of novel δ-opioid agonists, providing a foundation for using this compound derivatives in pain management and depression treatment (Nozaki et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-3-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQVWMCDXVFYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2935630.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate](/img/structure/B2935631.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)
![2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2935634.png)
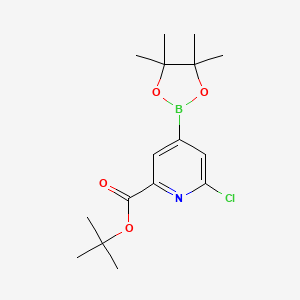
![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)
![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)

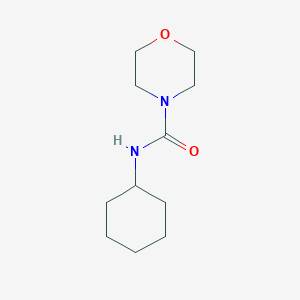
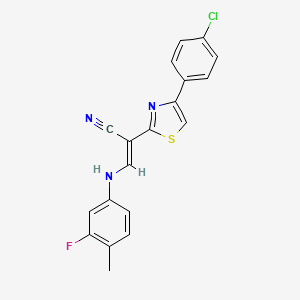
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2935644.png)
![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)
